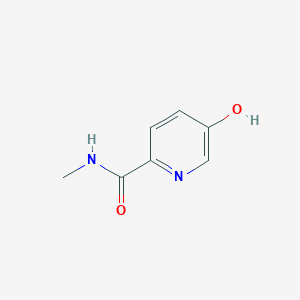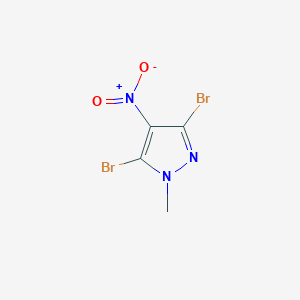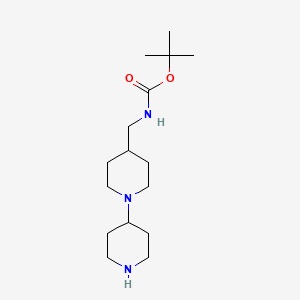
2,3-二氯-4-氟苯胺
概述
描述
2,3-Dichloro-4-fluoroaniline is an organic compound with the molecular formula C6H4Cl2FN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms. This compound is typically a pale-yellow to yellow-brown solid and is used in various chemical synthesis processes .
科学研究应用
2,3-Dichloro-4-fluoroaniline is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: It is a precursor in the synthesis of various drugs and therapeutic agents.
Industry: It is employed in the production of dyes, agrochemicals, and polymers.
作用机制
Target of Action
Anilines, in general, are known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
Anilines typically interact with their targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Anilines can influence various biochemical pathways depending on their specific targets .
Pharmacokinetics
It is known that anilines are generally well-absorbed in the body, widely distributed, metabolized primarily in the liver, and excreted in urine . These properties can significantly impact the bioavailability of the compound.
Result of Action
Anilines can cause a variety of effects at the molecular and cellular level, depending on their specific targets and the nature of their interaction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3-Dichloro-4-fluoroaniline. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets .
生化分析
Biochemical Properties
2,3-Dichloro-4-fluoroaniline plays a role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo degradation by specific bacterial enzymes under aerobic conditions . These interactions often involve the cleavage of the carbon-fluorine bond, a process facilitated by specialized enzymes such as dehalogenases. The compound’s interactions with these enzymes are crucial for its breakdown and subsequent assimilation into metabolic pathways.
Cellular Effects
The effects of 2,3-Dichloro-4-fluoroaniline on cellular processes are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to this compound can lead to changes in the expression of genes involved in detoxification and stress responses . Additionally, it may affect cellular metabolism by altering the activity of key metabolic enzymes, leading to shifts in metabolic flux and energy production.
Molecular Mechanism
At the molecular level, 2,3-Dichloro-4-fluoroaniline exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound may inhibit enzymes involved in the synthesis of essential cellular components, thereby disrupting normal cellular functions . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 2,3-Dichloro-4-fluoroaniline over time are important considerations in laboratory settings. The compound has been found to be relatively stable under standard conditions, but it can undergo degradation when exposed to specific environmental factors . Long-term studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 2,3-Dichloro-4-fluoroaniline vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological functions. At higher doses, it can exhibit toxic effects, including damage to vital organs and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain concentration.
Metabolic Pathways
2,3-Dichloro-4-fluoroaniline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which facilitate its oxidation and subsequent breakdown . The compound’s metabolism can lead to the formation of various intermediates, which may further participate in other biochemical reactions. These metabolic processes are essential for the compound’s detoxification and elimination from the body.
Transport and Distribution
The transport and distribution of 2,3-Dichloro-4-fluoroaniline within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments . The compound’s distribution can influence its overall bioavailability and effectiveness in biochemical applications.
Subcellular Localization
The subcellular localization of 2,3-Dichloro-4-fluoroaniline is determined by various targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-4-fluoroaniline can be achieved through several methods. One common approach involves the nucleophilic substitution of 2,3-dichloro-4-fluoronitrobenzene, followed by reduction to the corresponding aniline . The reaction conditions typically include the use of a solvent, such as ethanol or methanol, and a reducing agent like iron powder or hydrogen gas in the presence of a catalyst.
Industrial Production Methods: In industrial settings, the production of 2,3-Dichloro-4-fluoroaniline often involves the catalytic hydrogenation of 2,3-dichloro-4-fluoronitrobenzene under high pressure and temperature conditions. This method ensures high yield and purity of the final product .
化学反应分析
Types of Reactions: 2,3-Dichloro-4-fluoroaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The nitro group in its precursor can be reduced to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like iron powder, hydrogen gas, and catalytic systems are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed under basic conditions.
Major Products:
Oxidation: Produces quinones.
Reduction: Yields aniline derivatives.
Substitution: Forms various substituted aniline compounds.
相似化合物的比较
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Comparison: 2,3-Dichloro-4-fluoroaniline is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical reactivity and biological activity. Compared to other dichloroanilines, the fluorine atom enhances its ability to participate in nucleophilic substitution reactions and increases its stability and lipophilicity .
属性
IUPAC Name |
2,3-dichloro-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FN/c7-5-3(9)1-2-4(10)6(5)8/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJNROHMXNXQBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00631151 | |
| Record name | 2,3-Dichloro-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00631151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36556-52-2 | |
| Record name | 2,3-Dichloro-4-fluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36556-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dichloro-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00631151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dichloro-4-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[3-(4-Fluorophenoxy)propyl]methylamine](/img/structure/B1322990.png)


![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1323000.png)





